(1R,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane
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Overview
Description
(1R,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane is a spirocyclic compound that features a unique structural framework. This compound is characterized by the presence of an allyloxy group attached to a spirocyclic system containing both oxygen and nitrogen atoms. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, which can influence its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent such as tetrahydrofuran (THF) under reflux conditions.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction. This involves the reaction of an alcohol precursor with an allyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form a saturated spirocyclic system using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other functional groups using reagents like sodium azide (NaN3) or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, THF, room temperature.
Reduction: LiAlH4, ether, reflux; H2, Pd/C, room temperature.
Substitution: NaN3, DMF, room temperature; thiols, base, room temperature.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated spirocyclic compounds.
Substitution: Azides, thioethers.
Scientific Research Applications
(1R,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry: Utilized in the development of novel materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1R,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of these targets. For example, the compound may inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-1-((Methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane: Similar structure but with a methoxy group instead of an allyloxy group.
(1R,5S)-1-((Ethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane: Similar structure but with an ethoxy group instead of an allyloxy group.
Uniqueness
(1R,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane is unique due to the presence of the allyloxy group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in the development of bioactive compounds with specific target interactions.
Properties
IUPAC Name |
(4R,5S)-4-(prop-2-enoxymethyl)-6-oxa-9-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-7-14-9-11-4-3-5-12(11)10-13-6-8-15-12/h2,11,13H,1,3-10H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZPFMIDLBAUOW-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1CCCC12CNCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@H]1CCC[C@@]12CNCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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